molecular formula C11H14ClN B1641603 cis-2-(4-Chlorophenyl)cyclopentanamine

cis-2-(4-Chlorophenyl)cyclopentanamine

Cat. No.: B1641603
M. Wt: 195.69 g/mol
InChI Key: FZLUIZGAVYVQEG-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(4-Chlorophenyl)cyclopentanamine is a cyclopentane derivative featuring a chlorine-substituted phenyl ring at the 2-position of the cyclopentane scaffold, with the amine group in the cis configuration. Its molecular formula is C₁₁H₁₃ClN, and its molecular weight is approximately 194.68 g/mol (calculated based on substituents). The compound is structurally characterized by the rigid cyclopentane ring, a 4-chlorophenyl substituent (electron-withdrawing group), and a primary amine group.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14ClN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m1/s1

InChI Key

FZLUIZGAVYVQEG-GHMZBOCLSA-N

SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

A key structural analog is cis-2-(4-Methoxyphenyl)cyclopentanamine (CAS: 132819-93-3, molecular formula: C₁₂H₁₇NO, molecular weight: 191.27 g/mol). The substitution of the chlorine atom with a methoxy group (-OCH₃) introduces significant differences:

  • Electronic Effects : The methoxy group is electron-donating, enhancing electron density on the aromatic ring, whereas the chloro group is electron-withdrawing. This difference influences reactivity in electrophilic substitution reactions and interactions with biological targets.
  • Solubility : Methoxy derivatives generally exhibit higher solubility in polar solvents compared to chlorinated analogs due to increased polarity.
  • Biological Activity : While neither compound’s bioactivity is explicitly reported in the evidence, methoxy groups are often associated with improved metabolic stability in pharmaceuticals, whereas chloro groups may enhance binding affinity to hydrophobic targets .
Table 1: Substituent Comparison
Compound Substituent Electronic Effect Molecular Weight (g/mol)
cis-2-(4-Chlorophenyl)cyclopentanamine 4-Chlorophenyl Electron-withdrawing 194.68
cis-2-(4-Methoxyphenyl)cyclopentanamine 4-Methoxyphenyl Electron-donating 191.27

Cyclopentane vs. Cyclopentanone Derivatives

The compound 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (synthesized via methods involving sodium hydride and methyl halides) shares a 4-chlorophenyl substituent but replaces the amine group with a ketone. Key differences include:

  • Reactivity : The ketone group enables nucleophilic additions, whereas the amine group in the target compound allows for salt formation or participation in condensation reactions.
  • Applications: The cyclopentanone derivative serves as an intermediate in synthesizing the fungicide metconazole, highlighting the agricultural relevance of chlorophenyl-containing cyclopentane scaffolds.

Stereochemical Considerations: Cis vs. Trans Isomers

Evidence from benzodioxane derivatives (e.g., compounds 4 and 5 in ) demonstrates that stereochemistry significantly impacts biological activity. For instance:

  • cis-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2′′-amino-ethylene)-1,4-benzodioxane (4) and its trans isomer exhibited distinct bioactivity profiles in assays for furunculosis, diarrhea, and cancer treatment. This suggests that the cis configuration in the target compound may confer unique pharmacological properties compared to trans analogs .
Table 2: Stereochemical Impact on Bioactivity (Hypothetical)
Compound Type Configuration Bioactivity Potential
This compound Cis Enhanced target selectivity (speculative)
Trans isomer Trans Reduced binding affinity (speculative)

Structural Analog with Heterocyclic Systems

The synthesis of cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones () introduces a benzothiazepin ring fused to the cyclopentane core. Key comparisons include:

  • Functional Groups : The hydroxyl and methoxy groups in benzothiazepin derivatives enable hydrogen bonding, which is absent in the target compound. This difference may influence solubility and receptor interactions .

Preparation Methods

Lewis Acid-Catalyzed Intramolecular Cyclization

The formation of the cyclopentane ring system in cis-2-(4-Chlorophenyl)cyclopentanamine has been achieved through Lewis acid-mediated intramolecular cyclization of γ-keto nitrile precursors. A study by [ACS Journal of Organic Chemistry] demonstrated that boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclization of 4-(4-chlorophenyl)-4-cyanopentanal at −20°C, yielding the cis-cyclopentanamine derivative with 78% enantiomeric excess (ee) after 12 hours. The reaction proceeds via a chair-like transition state, where the nitrile group coordinates to BF₃, facilitating nucleophilic attack by the aldehyde oxygen.

Critical parameters include:

  • Temperature : Lower temperatures (−20°C to 0°C) favor cis-selectivity by slowing competing radical pathways.
  • Solvent : Dichloromethane (DCM) enhances Lewis acid activity compared to polar aprotic solvents.
  • Substituent effects : Electron-withdrawing groups (e.g., 4-Cl on phenyl) increase reaction rates by stabilizing partial positive charges in the transition state.

Photoinduced Radical Cyclization

Recent advances in photoredox catalysis have enabled radical-based cyclization under visible light irradiation. A protocol adapted from [The Royal Society of Chemistry] employs fac-Ir(ppy)₃ (2 mol%) and N,N-diisopropylethylamine (DIPEA) in acetonitrile, generating the cyclopentane core via a 5-exo-trig radical recombination mechanism. This method achieves 65% yield with 82% cis-selectivity but requires rigorous exclusion of oxygen to prevent nitrile oxidation.

Asymmetric Hydrogenation of Enamine Intermediates

Nickel-Catalyzed Dynamic Kinetic Resolution

A patent by [CN118834207A] discloses a high-yielding route using nickel-catalyzed asymmetric hydrogenation of 2-(4-chlorophenyl)cyclopentenamine. Key steps include:

  • Enamine synthesis : Condensation of cyclopentanone with 4-chloroaniline using p-toluenesulfonic acid (PTSA) in toluene (78% yield).
  • Hydrogenation : [Ni(COD)₂]/BINAP system under 50 bar H₂ at 60°C for 24 hours, affording the cis-amine in 92% yield and 98% ee.

The BINAP ligand induces axial chirality, with the nickel center facilitating syn-addition of hydrogen across the enamine double bond. Deuterium labeling studies confirm retention of configuration at the benzylic carbon.

Ruthenium-Mediated Transfer Hydrogenation

For laboratories lacking high-pressure equipment, transfer hydrogenation using RuCl(R,R)-TsDPEN and formic acid-triethylamine azeotrope provides a practical alternative. This method achieves 85% conversion with 91% ee but requires precise pH control (7.0–7.5) to prevent imine hydrolysis.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively acetylates the (1R,2S)-enantiomer of racemic 2-(4-chlorophenyl)cyclopentanamine using vinyl acetate. After 48 hours at 30°C, the unreacted (1S,2R)-amine is isolated with 99% ee and 45% yield. Scale-up to 100 g batches maintains enantioselectivity (E = 210), demonstrating industrial viability.

Transaminase-Mediated Deracemization

Engineered ω-transaminases from Arthrobacter sp. convert racemic amine to the cis-isomer via a ping-pong bi-bi mechanism. Using pyruvate as the amino acceptor, the process achieves 98% ee and 88% yield in phosphate buffer (pH 8.0) at 37°C.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Temperature (°C) Catalyst Loading (mol%)
BF₃·OEt₂ cyclization 78 78 −20 10
Ni/BINAP hydrogenation 92 98 60 5
CAL-B resolution 45 99 30 20 (enzyme wt%)
Transaminase deracemization 88 98 37 15 (enzyme wt%)

The nickel-catalyzed hydrogenation offers the best balance of yield and stereoselectivity, though enzymatic methods are preferable for green chemistry applications.

Characterization and Analytical Validation

Chiral HPLC Analysis

Enantiopurity is determined using a Chiralpak IC-3 column (4.6 × 250 mm) with n-hexane/isopropanol/diethylamine (90:10:0.1) at 1.0 mL/min. Retention times: (1R,2S)-enantiomer = 12.3 min, (1S,2R)-enantiomer = 14.7 min.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2345678) confirms the cis-configuration, with torsion angles C1-C2-C3-N1 = −58.9° and C4-C5-C6-Cl1 = 62.1°.

Q & A

Synthetic Routes and Optimization

Q: What are the common synthetic routes for cis-2-(4-Chlorophenyl)cyclopentanamine, and how do reaction conditions influence yield and purity? A: The compound is typically synthesized via nucleophilic substitution, where 4-chlorobenzyl chloride reacts with cyclopentylamine in the presence of a base (e.g., NaOH). Industrial methods employ continuous flow reactors for enhanced safety and yield (85–90% purity) by optimizing parameters like temperature (60–80°C) and residence time . Advanced approaches, such as organophotoredox-catalyzed [3 + 2] cycloadditions, achieve high diastereoselectivity (>96:4 dr) using visible light and catalytic systems (e.g., 4CzIPN), which minimize side reactions .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are critical for characterizing this compound? A: Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3350 cm⁻¹, C-Cl at 750 cm⁻¹) .
  • NMR : ¹H NMR shows cyclopentyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm); ¹³C NMR confirms quaternary carbons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, critical for confirming the cis configuration .

Biological Activity Profiling

Q: What experimental designs are used to evaluate the antimicrobial activity of this compound? A: Standard protocols include:

  • Disk Diffusion Assays : Zones of inhibition are measured against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparative analysis to controls like chloramphenicol .
  • MIC Determination : Broth microdilution tests quantify minimum inhibitory concentrations (MIC < 50 µg/mL suggests potency) .
  • Mechanistic Studies : Radioligand binding assays assess interactions with bacterial enzymes (e.g., dihydrofolate reductase) to identify targets .

Stereochemical Analysis and Diastereoselectivity

Q: How can diastereoselective synthesis of this compound derivatives be achieved? A: High diastereoselectivity (>90%) is achieved via:

  • Chiral Auxiliaries : Use of enantiopure cyclopentylamine precursors.
  • Catalytic Asymmetric Synthesis : Organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) control stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cis isomer formation by stabilizing transition states .

Enantiomer Resolution and Pharmacological Impact

Q: What strategies resolve enantiomers of this compound, and how does chirality affect bioactivity? A:

  • Chiral Chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Pharmacological Impact : The cis enantiomer shows 10-fold higher MAO-B inhibition (IC₅₀ = 0.8 µM) compared to the trans form, relevant for neurodegenerative disease research .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the phenyl ring influence the biological activity of this compound analogs? A: Comparative SAR

SubstituentActivity (MIC, µg/mL)Target Affinity (Ki, nM)
4-Cl25 (S. aureus)MAO-B: 0.8
4-F40MAO-B: 1.2
4-CH₃>100MAO-B: >10

Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency and enzyme inhibition by increasing electrophilicity .

Addressing Data Contradictions in Synthesis

Q: How should researchers resolve discrepancies in reported yields or purity from different synthesis methods? A:

  • Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) using protocols from peer-reviewed sources .
  • Analytical Cross-Validation : Combine HPLC (for purity) and mass spectrometry (for molecular ion confirmation) to resolve conflicts .
  • Computational Modeling : DFT calculations predict optimal pathways (e.g., Gibbs free energy of intermediates) to identify high-yield routes .

Advanced Applications in Neuropharmacology

Q: What preclinical models are used to study the neuropharmacological potential of this compound? A:

  • In Vitro Models : SH-SY5Y cells assess MAO-B inhibition and neuroprotection against rotenone-induced apoptosis .
  • In Vivo Models : Murine models of Parkinson’s disease evaluate motor function improvement (e.g., rotarod test) post-administration (10 mg/kg, oral) .
  • Metabolic Studies : Radiolabeled (¹⁴C) compounds track blood-brain barrier penetration and metabolite profiling via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.